molecular formula C10H8ClNOS B7950895 4-Chloro-2-(2-methylthiazol-4-yl)phenol

4-Chloro-2-(2-methylthiazol-4-yl)phenol

Cat. No.: B7950895
M. Wt: 225.70 g/mol
InChI Key: POUYAKYBFRYVNZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-methylthiazol-4-yl)phenol is an organic compound with the molecular formula C10H8ClNOS It features a phenol group substituted with a chlorine atom and a thiazole ring, which includes a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(2-methylthiazol-4-yl)phenol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions to form 2-methylthiazole.

    Chlorination: The phenol group is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated phenol is then coupled with the 2-methylthiazole under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: The phenolic group can undergo oxidation to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or ammonia in liquid ammonia.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of dechlorinated or modified thiazole derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-Chloro-2-(2-methylthiazol-4-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties due to the presence of the thiazole ring.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-2-(2-methylthiazol-4-yl)phenol exerts its effects involves interactions with various molecular targets:

    Molecular Targets: The phenolic group can interact with enzymes and proteins, potentially inhibiting their activity. The thiazole ring can bind to nucleic acids or other biomolecules, affecting their function.

    Pathways Involved: The compound may interfere with metabolic pathways, particularly those involving oxidative stress and cellular respiration.

Comparison with Similar Compounds

    4-Chloro-2-(2-thiazolyl)phenol: Lacks the methyl group on the thiazole ring.

    2-(2-Methylthiazol-4-yl)phenol: Lacks the chlorine atom on the phenol ring.

    4-Chlorophenol: Lacks the thiazole ring entirely.

Uniqueness: 4-Chloro-2-(2-methylthiazol-4-yl)phenol is unique due to the combination of the chlorine-substituted phenol and the methylthiazole ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

4-chloro-2-(2-methyl-1,3-thiazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS/c1-6-12-9(5-14-6)8-4-7(11)2-3-10(8)13/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUYAKYBFRYVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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